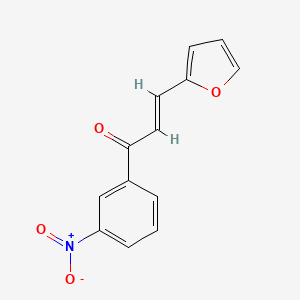
Quinoline-5-carboxamide
Übersicht
Beschreibung
Quinoline-5-carboxamide is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Autoimmune Disease Treatment
- Quinoline-3-carboxamides, related to Quinoline-5-carboxamide, have shown promise in treating autoimmune diseases. A study identified human S100A9 as a novel target for autoimmune disease treatment via binding to Quinoline-3-carboxamides, highlighting their potential in immunomodulation (Björk et al., 2009).
Radioligand Research
- Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for peripheral benzodiazepine receptors visualization. These compounds are essential in developing new imaging agents for positron emission tomography (PET) (Matarrese et al., 2001).
Cancer Therapy
- Quinoline-8-carboxamides, related to this compound, have been synthesized as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which is significant in cancer therapy (Lord et al., 2009).
- Novel 8-substituted quinoline-2-carboxamides were synthesized as carbonic anhydrase inhibitors, showcasing potential in cancer treatment (Thacker et al., 2019).
Immunomodulation
- Quinoline-3-carboxamides have shown the capability to reverse established fibrosis in a mouse model for liver fibrosis, highlighting their immunomodulatory potential (Fransén Pettersson et al., 2018).
Enzyme Inhibition
- N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives were designed as potential acetylcholinesterase inhibitors, relevant in treating neurodegenerative diseases (Pashaei et al., 2021).
Corrosion Inhibition
- Carboxamide derivatives have been investigated as new corrosion inhibitors, an application in materials science (Erami et al., 2019).
Fluorescent Derivatives
- Synthesis of fluorescent derivatives of quinoline, such as N-[N-(6-aminohexyl)-5-dimethylamino-1-naphthylsulfonamido]-8-(N-methyl-N-2-propynyl)aminomethylthis compound, for chemical applications has been reported (Gracheva et al., 1982).
Anti-Inflammatory and Analgesic Activities
- Some novel carboxamides derived from 2-phenyl quinoline have shown significant anti-inflammatory and analgesic activities (Khalifa et al., 2017).
Wirkmechanismus
Target of Action
Quinoline-5-carboxamide primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
This compound derivatives interact with their targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes induce apoptosis, a form of programmed cell death . Additionally, these compounds have shown inhibitory activity against Pim-1 kinase .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. The down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 trigger the apoptotic process , leading to cell death . The inhibition of Pim-1 kinase also plays a role in this process .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its anti-proliferative activities. It has shown good anti-proliferative activities against several cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The induction of apoptosis and the inhibition of Pim-1 kinase contribute to these anti-proliferative effects .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. They have been harnessed via expeditious synthetic approaches and have shown tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Biochemische Analyse
Biochemical Properties
Quinoline-5-carboxamide derivatives have been analyzed for their potential as anticancer agents . They interact with proteins such as Pim-1 kinase , which are the main regulators of cell survival and proliferation .
Cellular Effects
This compound derivatives have shown good anti-proliferative activities against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 . They induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Molecular Mechanism
The molecular mechanism of this compound involves inhibitory activity on Pim-1 kinase . The compound 3e was found to be the most active with the percentage of inhibition 82.27% and IC50 equals 0.11 when compared to SGI-1776 as a reference standard .
Temporal Effects in Laboratory Settings
It is known that the compound is a polymorphic compound, with three different crystalline forms that can be obtained by modifying the reaction conditions .
Eigenschaften
IUPAC Name |
quinoline-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJFZLHEGJWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175533-32-1 | |
| Record name | 5-Quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175533-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



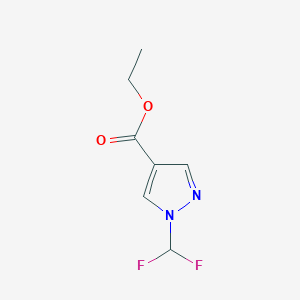

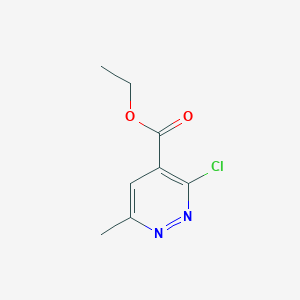
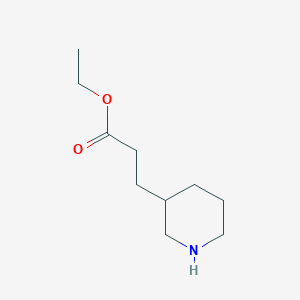

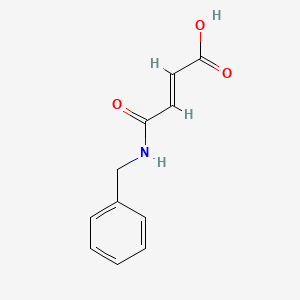

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3021039.png)
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)
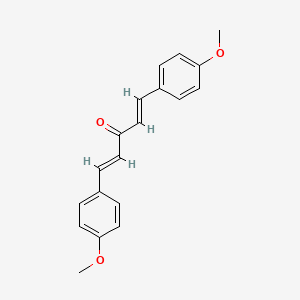

![3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B3021048.png)
